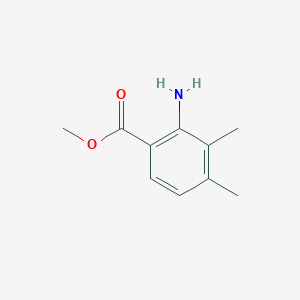

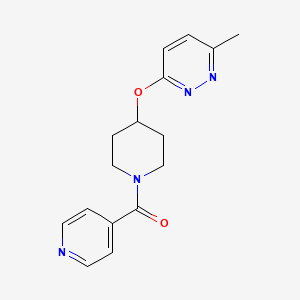

![molecular formula C24H20N2O4S B2514014 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 477539-33-6](/img/structure/B2514014.png)

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide, is a derivative of benzo[f]chromene-2-carboxamide, which is a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and activities, which can provide insights into the behavior of similar structures.

Synthesis Analysis

The synthesis of related benzo[f]chromene-2-carboxamide derivatives has been reported using different methods. For instance, a one-pot, three-component synthesis approach was used to create novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives by reacting N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base . This method is noted for its clean reaction, metal-free transition, and environmentally friendly approach, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[f]chromene-2-carboxamide derivatives has been characterized using X-ray diffraction and spectroscopic techniques. For example, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were determined, revealing that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide . Similarly, the structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was analyzed, showing an anti-rotamer conformation about the C-N bond . These findings suggest that the compound of interest may also exhibit a planar structure with specific conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of benzo[f]chromene-2-carboxamide derivatives can be inferred from studies on similar compounds. For instance, the natural bond orbital (NBO) analysis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provided insights into inter- and intramolecular bonding and charge transfer interactions . This type of analysis could be applied to the compound of interest to predict its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[f]chromene-2-carboxamide derivatives have been explored through various studies. Theoretical calculations, such as DFT/B3LYP/6-311++G(d,p), have been used to calculate optimized geometry and chemical activity parameters, showing good agreement with experimental data . Additionally, the antibacterial activities of some derivatives were determined against Gram-negative and Gram-positive bacteria, with certain compounds exhibiting significant effects . These studies provide a foundation for understanding the potential properties of the compound .

科学的研究の応用

Synthesis of Chromene Derivatives

Researchers have developed various synthetic routes to create chromene derivatives, which are compounds related to the specific chemical structure mentioned. These synthetic methodologies offer pathways to explore the compound's potential in creating new materials or drugs. For instance, the synthesis of new 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones showcases innovative approaches to incorporating the chromene core into diverse chemical structures with potential biological activities (Saeed & Ibrar, 2011).

Antioxidant and Antibacterial Properties

The research on 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives by one-pot reaction highlights the compound's utility in generating substances with significant antioxidant and antibacterial activities. Such findings are crucial for developing new therapeutic agents, suggesting the compound's role in medicinal chemistry (Subbareddy & Sumathi, 2017).

Antimicrobial Evaluation

The creation of novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety for antimicrobial evaluation underscores the compound's versatility in generating new antimicrobial agents. This research direction is pivotal for addressing the rising challenge of antimicrobial resistance (Darwish et al., 2014).

Coumarin Derivatives for Biological Evaluation

Investigations into coumarin derivatives containing thiazolidin-4-one rings for their biological properties illustrate the compound's potential application in drug development, showcasing a methodological approach to enhancing biological activity through chemical modification (Ramaganesh et al., 2010).

Diversity-Oriented Synthesis

The application of stable fused dienolates for diversity-oriented synthesis of chromene derivatives demonstrates the compound's role in creating a broad array of biologically active compounds, further expanding its applicability in various scientific fields (Vodolazhenko et al., 2012).

特性

IUPAC Name |

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c25-21(27)20-15-8-2-1-3-9-19(15)31-23(20)26-22(28)17-12-16-14-7-5-4-6-13(14)10-11-18(16)30-24(17)29/h4-7,10-12H,1-3,8-9H2,(H2,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFWOAHEUAQFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

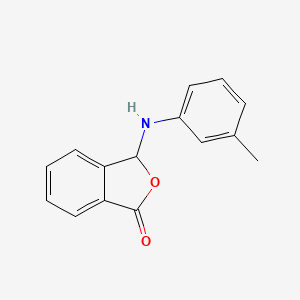

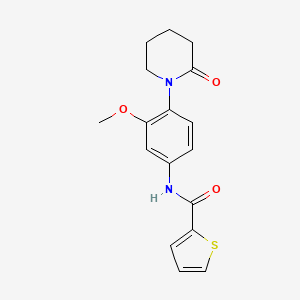

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)

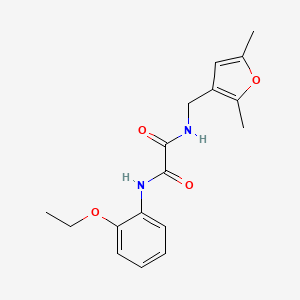

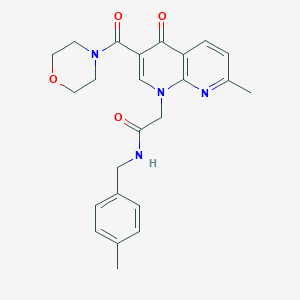

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)

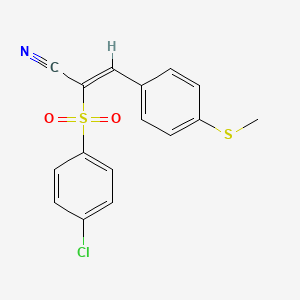

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2513950.png)

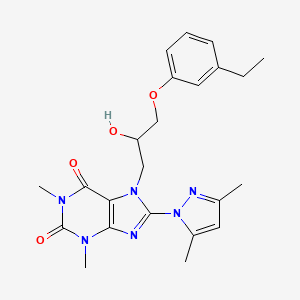

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)